molecular formula C12H8Cl2 B12301661 3,4-Dichlorobiphenyl-2',3',4',5',6'-d5

3,4-Dichlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12301661
M. Wt: 228.12 g/mol
InChI Key: ZGHQUYZPMWMLBM-RALIUCGRSA-N
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Description

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is an isotopically labeled compound, specifically a deuterated form of 3,4-Dichlorobiphenyl. This compound is part of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications but were banned due to their environmental persistence and potential health hazards.

Preparation Methods

The synthesis of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including:

    Halogen Exchange Reactions: Starting with a chlorinated biphenyl, deuterium can be introduced via halogen exchange reactions using deuterated reagents.

    Catalytic Deuteration: Using a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium in the presence of deuterium gas.

    Grignard Reactions: Formation of a Grignard reagent from a chlorinated biphenyl, followed by reaction with deuterated water or deuterated solvents to introduce deuterium.

Chemical Reactions Analysis

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several applications in scientific research:

    Environmental Studies: Used as a standard for detecting and quantifying PCBs in environmental samples, such as air, water, soil, and sediments.

    Metabolic Research: Employed in studies to understand the metabolic pathways and degradation of PCBs in living organisms.

    Toxicology: Utilized in toxicological studies to assess the impact of PCBs on human health and the environment.

    Analytical Chemistry: Serves as a reference compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of PCBs

Mechanism of Action

The mechanism of action of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR) and estrogen receptor, leading to alterations in gene expression and disruption of endocrine functions. These interactions can result in various biological effects, including changes in cellular proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can be compared with other similar compounds, such as:

    2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: A highly chlorinated biphenyl with ten chlorine atoms, known for its extreme persistence in the environment.

    3,4-Dichlorobiphenyl: The non-deuterated form of the compound, which shares similar chemical properties but lacks the isotopic labeling.

    2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another PCB congener with six chlorine atoms, used in similar research applications but with different physicochemical properties

Properties

Molecular Formula

C12H8Cl2

Molecular Weight

228.12 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene

InChI

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D

InChI Key

ZGHQUYZPMWMLBM-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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